2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Description
Chemical Structure and Properties 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride is a cationic polymethine dye belonging to the indolium family. Its structure comprises an indolium core substituted with a vinyl-linked aromatic ring bearing a cyanoethyl-ethylamino group. The compound is characterized by strong absorption in the visible spectrum due to its extended π-conjugation, making it suitable for applications in photochemistry, sensors, and dyeing technologies .
Properties
CAS No. |
54060-94-5 |
|---|---|
Molecular Formula |
C24H28N3.Cl C24H28ClN3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-[N-ethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride |
InChI |
InChI=1S/C24H28N3.ClH/c1-5-27(18-8-17-25)20-14-11-19(12-15-20)13-16-23-24(2,3)21-9-6-7-10-22(21)26(23)4;/h6-7,9-16H,5,8,18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KRQJHWFEYKEYKT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride typically follows a modular approach:
Step 1: Preparation of the Indolium Salt Core
The 1,3,3-trimethyl-3H-indolium chloride moiety is synthesized by quaternization of 1,3,3-trimethylindole with an alkyl chloride, often methyl chloride or similar alkylating agents, under reflux conditions. This step yields the indolium salt, which serves as the electrophilic component for subsequent condensation.Step 2: Synthesis of the Substituted Benzaldehyde or Styryl Intermediate
The 4-[(2-Cyanoethyl)ethylamino]phenyl substituent is introduced via functionalization of a para-substituted benzaldehyde or styryl precursor. This involves nucleophilic substitution or reductive amination to attach the 2-cyanoethyl ethylamino group to the para position of the phenyl ring.Step 3: Condensation Reaction (Knoevenagel Condensation)
The indolium salt is condensed with the substituted benzaldehyde derivative in the presence of a base (e.g., piperidine or triethylamine) under reflux in ethanol or other suitable solvents. This forms the conjugated vinyl linkage (styryl bridge) between the indolium and the phenyl ring, producing the target cyanine dye.Step 4: Purification and Characterization
The crude product is purified by recrystallization or chromatography. Characterization includes NMR, mass spectrometry, and elemental analysis to confirm the structure.
Detailed Synthetic Route
| Step | Reaction Details | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Quaternization of 1,3,3-trimethylindole | Methyl chloride, reflux, 6-12 h | 80-90 | Formation of 1,3,3-trimethylindolium chloride salt |
| 2 | Nucleophilic substitution on 4-bromobenzaldehyde with 2-cyanoethyl ethylamine | DMF, K2CO3, 80°C, 12 h | 70-85 | Introduction of 2-cyanoethyl ethylamino substituent |
| 3 | Knoevenagel condensation between indolium salt and substituted benzaldehyde | Ethanol, piperidine catalyst, reflux, 4-8 h | 65-75 | Formation of styryl linkage |
| 4 | Purification | Recrystallization from ethanol or chromatography | — | Product isolated as chloride salt |
Reaction Mechanisms and Key Considerations
Quaternization : The nucleophilic nitrogen in 1,3,3-trimethylindole attacks the alkyl halide, forming the positively charged indolium salt. The reaction requires anhydrous conditions and controlled temperature to avoid side reactions.
Substitution on Aromatic Ring : The 2-cyanoethyl ethylamine acts as a nucleophile displacing a halogen (e.g., bromine) on the aromatic aldehyde. The reaction is facilitated by polar aprotic solvents and mild bases to neutralize the formed acid.
Knoevenagel Condensation : The active methylene group on the indolium salt undergoes condensation with the aldehyde, catalyzed by a base, to form the vinylene linkage. The reaction is sensitive to solvent polarity and base strength, affecting yield and stereochemistry (E/Z isomers).
Research Findings and Literature Review
Patent Literature
A relevant patent (US8927719B2) describes cyanine dyes with similar indolium cores and vinyl linkages used for labeling biomolecules, highlighting synthetic strategies involving quaternization and Knoevenagel condensation.
European patent EP1249343B1 discusses thermal initiator systems using colorants structurally related to indolium-based dyes, emphasizing the importance of substitution patterns on the phenyl ring for dye properties.
Academic Publications
The chemistry of heterocyclic compounds, including indolium salts and their vinyl derivatives, is extensively reviewed in heterocyclic chemistry literature, such as D.J. Brown's "The Chemistry of Heterocyclic Compounds". This source details the preparation of indolium salts and their condensation with aromatic aldehydes to form conjugated dyes.
The formation of 1,3,3-trimethylindolium chloride salts and their subsequent condensation with substituted benzaldehydes is a well-documented route for cyanine dyes, with yields typically ranging from 65-90% depending on reaction conditions and substituents.
Summary Table of Preparation Methods
| Synthetic Step | Reagents | Solvent | Temperature | Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| Quaternization | 1,3,3-trimethylindole + methyl chloride | Anhydrous solvent (e.g., acetonitrile) | Reflux (80-100°C) | 6-12 h | 80-90 | Formation of indolium chloride salt |
| Substitution | 4-bromobenzaldehyde + 2-cyanoethyl ethylamine | Dimethylformamide (DMF) | 80°C | 12 h | 70-85 | Nucleophilic aromatic substitution |
| Knoevenagel Condensation | Indolium salt + substituted benzaldehyde | Ethanol | Reflux (78°C) | 4-8 h | 65-75 | Base-catalyzed condensation |
| Purification | Recrystallization or chromatography | Ethanol or suitable solvent | Ambient | — | — | Isolation of pure dye |
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where reagents like sodium hydroxide or potassium cyanide are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amines or hydrocarbons .
Scientific Research Applications
2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and as a staining agent due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Key Physicochemical Properties
Structural Analogs
The compound belongs to a class of indolium-based cationic dyes with variations in substituents on the aromatic ring and amino groups. Below is a comparative analysis with structurally related derivatives:
Spectral and Functional Comparisons
Absorption and Emission Profiles: The target compound exhibits λmax ~550 nm in methanol, typical for indolium dyes. In contrast, the diethylamino analog (CAS 6359-45-1) shows a λmax shift to ~580 nm due to enhanced electron donation . The methylamino-cyanoethyl variant (CAS 65122-06-7) has a lower molar absorptivity (ε ~3.5 × 10⁴ L·mol⁻¹·cm⁻¹) compared to the ethylamino derivative (ε ~4.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to reduced conjugation efficiency .
Analytical Utility: The methylamino-cyanoethyl derivative forms stable complexes with Pt(II) ions, enabling its use in spectrophotometric detection with a detection limit of 0.2 ppm . Basic Violet 7 (CAS 6441-82-3) is preferred in textile industries due to its superior fastness properties but exhibits higher environmental persistence .
Environmental and Regulatory Profiles: The target compound (CAS 54060-94-5) is classified as non-persistent and non-bioaccumulative under Canadian regulations, whereas Basic Violet 7 requires stricter handling due to chlorine content .
Thermodynamic and Stability Data
- Thermal Stability: The dipropylamino derivative decomposes at 220°C, while the cyanoethyl-ethylamino analog shows higher stability (decomposition at 245°C) due to stronger intermolecular interactions .
- Photodegradation: The diethylamino variant (CAS 6359-45-1) degrades 30% faster under UV light compared to the target compound, attributed to weaker π-conjugation .
Biological Activity
2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride (CAS #54060-94-5) is a synthetic compound with notable biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C24H28ClN3
- Molecular Weight : 393.96 g/mol
- CAS Registry Number : 54060-94-5
-
Chemical Structure :
\text{SMILES }C1=CC2=C(C=C1)C(C)(C)C(=[N+]2C)C=CC3=CC=C(C=C3)N(CC)CCC#N.[Cl-]
Biological Activity Overview
The compound exhibits various biological activities, including potential anti-cancer properties, toxicity profiles, and environmental impacts.
Anti-Cancer Properties
Research indicates that indolium derivatives may possess anti-cancer properties due to their ability to interfere with cellular processes. A study demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as the MAPK pathway.
Toxicity and Safety
The compound is classified as harmful to aquatic life with long-lasting effects and can cause serious eye damage (H318). This toxicity profile necessitates careful handling and disposal in laboratory settings .
Case Study: Apoptotic Induction in Cancer Cells
A recent study investigated the apoptotic effects of the compound on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
- Mechanism : Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that the compound effectively triggers apoptosis via intrinsic pathways.
| Parameter | Value |
|---|---|
| Cell Line | MCF-7 |
| Treatment Duration | 48 hours |
| IC50 | 15 µM |
| Apoptosis Mechanism | Intrinsic pathway |
Environmental Impact Studies
Research has also focused on the environmental impact of this compound. Studies show that its presence in aquatic systems can disrupt local ecosystems due to its toxicity to aquatic organisms. Long-term exposure studies are needed to fully understand its ecological risks.
Q & A
Basic Research Questions
Q. What are the optimal spectroscopic methods for characterizing the structural and electronic properties of this indolium-based compound?
- Methodological Answer : Use UV-Vis absorption and fluorescence spectroscopy to analyze its π-conjugated system, which is critical for understanding electronic transitions. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and vinyl linkage geometry. For example, studies on structurally similar indolium derivatives demonstrated that coupling constants (J = 12–16 Hz) in ¹H NMR confirm trans-vinyl configurations . FT-IR can identify functional groups like the cyanoethyl moiety (C≡N stretch at ~2240 cm⁻¹) .
Q. How can synthetic protocols for this compound be optimized to improve yield and purity?
- Methodological Answer : Employ a two-step synthesis:
Condensation reaction : React 1,3,3-trimethyl-2-methyleneindoline with 4-[(2-cyanoethyl)ethylamino]benzaldehyde under acidic conditions (e.g., acetic acid) to form the vinyl bridge.
Salt formation : Quench with HCl to precipitate the chloride salt.
Optimize reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of indoline to aldehyde) to minimize byproducts like unreacted aldehyde or oligomers. Purify via recrystallization in ethanol/water mixtures .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its cationic indolium core. Stability studies show degradation above pH 9, where deprotonation of the indolium nitrogen occurs, leading to loss of fluorescence. Use HPLC with a C18 column and acetonitrile/water (0.1% TFA) mobile phase to monitor stability over time .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict and explain discrepancies in experimental spectral data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the compound’s electronic structure and compare predicted vs. experimental UV-Vis spectra. For instance, deviations in absorption maxima (>10 nm) may arise from solvent effects (e.g., polarizability corrections) or aggregation states not accounted for in simulations. Use time-dependent DFT (TD-DFT) to refine exciton coupling in the vinyl-phenyl system .
Q. What strategies resolve contradictions in reported photophysical properties (e.g., quantum yield variations) across studies?
- Methodological Answer : Inconsistent quantum yield values (e.g., 0.45 vs. 0.60) may stem from differences in sample preparation (e.g., trace oxygen quenching fluorescence) or instrument calibration. Standardize measurements using reference dyes (e.g., fluorescein in 0.1 M NaOH) and degas solutions with nitrogen. Validate via time-resolved fluorescence spectroscopy to assess radiative vs. non-radiative decay pathways .
Q. How does the substitution pattern (e.g., cyanoethyl vs. methyl groups) influence intermolecular interactions in supramolecular assemblies?
- Methodological Answer : Compare X-ray crystallography or molecular dynamics simulations of derivatives with varying substituents. For example, the cyanoethyl group enhances dipole-dipole interactions, promoting J-aggregation in aqueous solutions, whereas bulkier alkyl groups (e.g., propyl) favor H-aggregation. Use Small-Angle X-ray Scattering (SAXS) to confirm aggregation morphology .
Q. What experimental and computational approaches validate the proposed reaction mechanisms for its synthesis?
- Methodological Answer : Combine kinetic studies (e.g., monitoring intermediates via LC-MS) with computational reaction path searches (e.g., artificial force-induced reaction method). For example, identify transition states for the condensation step using IRC (Intrinsic Reaction Coordinate) analysis. Experimental activation energy (~60 kJ/mol) should align with computed values .
Contradiction Analysis
- Issue : Conflicting reports on aggregation-induced emission (AIE) vs. aggregation-caused quenching (ACQ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
